molecular formula C15H12Cl2N6OS B2766320 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 678548-24-8

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2766320
CAS No.: 678548-24-8
M. Wt: 395.26
InChI Key: IOBNGQOVMSNNGX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole ring substituted with a pyridin-4-yl group at position 5 and an amino group at position 2. The thioether linkage (-S-) connects the triazole core to an acetamide moiety, which is further substituted with a 3,5-dichlorophenyl group. This structural framework is associated with diverse pharmacological activities, particularly anti-inflammatory and anti-exudative effects .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-10-5-11(17)7-12(6-10)20-13(24)8-25-15-22-21-14(23(15)18)9-1-3-19-4-2-9/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBNGQOVMSNNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a synthetic derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H12Cl2N6OS\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_6\text{OS}

This structure includes a triazole ring, a pyridine moiety, and a dichlorophenyl acetamide group. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing the triazole ring have shown significant antimicrobial properties. For instance, studies indicate that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of specific enzymes critical for bacterial survival .
  • Antifungal Activity
    • The compound has demonstrated promising antifungal activity against several fungal strains. In vitro tests have shown that it can effectively inhibit the growth of Candida species with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .
  • Anticancer Activity
    • Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound was evaluated against liver cancer cell lines (HepG2) using MTT assays, revealing significant cytotoxic effects at low concentrations (e.g., IC50 values in the micromolar range) . Structure-activity relationship (SAR) studies suggest that modifications to the aryl groups can enhance anti-proliferative activity .

Case Study 1: Antifungal Efficacy

A study evaluated various triazole derivatives against clinical isolates of Candida albicans and Rhodotorula mucilaginosa. The compound exhibited superior antifungal activity compared to traditional treatments, with MIC values reaching as low as 25 µg/mL for certain derivatives .

Case Study 2: Anticancer Potential

In a comparative study involving several triazole compounds, 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide showed significant inhibition of HepG2 cell proliferation. The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring enhanced anticancer activity .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
  • Cellular Interference : The compound may disrupt cellular processes such as DNA replication and protein synthesis through its interactions with nucleic acids or ribosomes.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialVarious bacterial strains< 25 µg/mL
AntifungalCandida albicans, Rhodotorula< 25 µg/mL
AnticancerHepG2 liver cancer cellsIC50 ~ 12.5 µg/mL

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development. These include:

  • Antibacterial and Antifungal Properties : Similar triazole compounds have demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound may also possess these properties .
  • Anticancer Activity : The compound has shown promise in anticancer studies. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : The compound's interaction with alpha-synuclein suggests potential applications in neurodegenerative diseases like Parkinson's disease. It may prevent neurotoxicity by inhibiting the aggregation of alpha-synuclein, which is implicated in neurodegeneration .

Synthesis and Preparation

The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide typically involves multi-step reactions:

  • Starting Materials : The synthesis begins with 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole and appropriate sulfanylating agents.
  • Reaction Conditions : Common solvents include ethanol or dimethylformamide (DMF), often utilizing catalysts like triethylamine to facilitate the reactions .
  • Industrial Production : For large-scale production, methods such as continuous flow reactors can enhance efficiency and yield .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Neuroprotective Studies : In vitro studies have demonstrated that the compound effectively reduces alpha-synuclein aggregation in neuronal cell models under stress conditions induced by neurotoxins .
  • Anticancer Research : Experimental results show that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including ovarian and brain cancers .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest that they possess favorable absorption and distribution characteristics necessary for therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are influenced by variations in substituents on the triazole ring, pyridine/phenyl groups, and acetamide side chains. Below is a systematic comparison:

Substituent Effects on the Triazole Ring

  • 4-Amino vs. 4-Allyl Substitution: Replacement of the 4-amino group with allyl (e.g., in 2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide) reduces anti-inflammatory activity. The amino group’s hydrogen-bonding capacity likely enhances interactions with cyclooxygenase-2 (COX-2), whereas allyl groups introduce steric hindrance . Synthesis Data: Allyl-substituted analogs exhibit lower melting points (161–184°C vs. >200°C for amino-substituted derivatives) and variable yields (50–83%), suggesting reduced crystallinity .

Pyridine/Phenyl Substituent Variations

  • Pyridin-4-yl vs. Pyridin-2-yl :
    Pyridin-4-yl substitution (as in the target compound) confers higher COX-2 selectivity compared to pyridin-2-yl analogs. This is attributed to better alignment with the enzyme’s hydrophobic pocket .
  • 3,5-Dichlorophenyl vs. Other Aryl Groups: 3-Methylphenyl: The leader compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide shows 1.28× higher anti-inflammatory activity than diclofenac sodium, likely due to improved metabolic stability . 4-Phenoxyphenyl: Substitution with a phenoxy group (e.g., 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide) increases molecular weight (418.47 g/mol vs. 414.28 g/mol for the target compound) and logP (3.0 vs.

Pharmacological Activity Comparison

Compound Name Anti-Inflammatory Activity (vs. Diclofenac) Key Structural Feature Reference
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 1.28× 3-Methylphenyl group
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide (Target Compound) 1.0× (equipotent) 3,5-Dichlorophenyl group
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide 0.6× 4-Allyl substitution
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives 0.8–1.2× Furan-2-yl group

Key Research Findings

Anti-Inflammatory Mechanism : The target compound’s 3,5-dichlorophenyl group forms 11 hydrophobic interactions with COX-2, but less rigid binding compared to 3-methylphenyl analogs reduces potency .

Metabolic Stability : Pyridin-4-yl derivatives exhibit longer serum half-lives (t1/2 = 0.32 hours for related compounds) compared to furan-2-yl analogs, which are rapidly metabolized .

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance anti-exudative activity. Amino groups at the triazole 4-position are critical for hydrogen bonding with enzymatic targets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential heterocyclic ring formation and functionalization. For example:

  • Step 1 : Prepare the triazole core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or methanol .
  • Step 2 : Introduce the pyridinyl group via nucleophilic substitution or metal-catalyzed coupling.
  • Step 3 : Sulfanyl-acetamide linkage formation using α-chloroacetamide derivatives in the presence of KOH as a base .
    • Optimization : Control temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for thiol:alkyl halide) to maximize yield (>70%) and purity (>95% by HPLC) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Techniques :

  • NMR : Analyze proton environments (e.g., pyridine protons at δ 8.5–8.7 ppm, triazole NH2 at δ 5.5–6.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z ~435 for C₁₆H₁₂Cl₂N₆OS) .
  • X-ray Crystallography : Resolve 3D conformation, including dihedral angles between triazole and pyridine rings (e.g., ~15–20° deviation from planarity) .

Q. What standard biological assays are used to evaluate its pharmacological potential?

  • In vitro :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., HepG2 or MCF-7) .
    • In vivo : Anti-inflammatory activity via carrageenan-induced rat paw edema models, with dose-dependent inhibition of COX-2 (e.g., 30–50% reduction at 50 mg/kg) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Variation of substituents : Replace 3,5-dichlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Scaffold hopping : Compare with analogs like thieno[2,3-d]pyrimidine derivatives to assess ring system impact on potency .
    • Data Analysis : Use regression models (e.g., QSAR) correlating logP, polar surface area, and IC₅₀ values to predict optimized derivatives .

Q. What computational strategies are employed to predict binding modes with biological targets?

  • Methods :

  • Molecular Docking : Simulate interactions with kinases (e.g., EGFR) using AutoDock Vina; prioritize poses with hydrogen bonds to pyridine N and sulfanyl S atoms .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns runs in GROMACS) to identify critical residues (e.g., Lys721 in EGFR) .
    • Validation : Cross-reference with experimental IC₅₀ data to validate docking scores (Pearson correlation >0.7) .

Q. How can contradictory results in biological activity across studies be resolved?

  • Case Example : Discrepancies in antimicrobial activity may arise from:

  • Strain variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) .
  • Assay conditions : Control pH (6.5–7.5) and inoculum size (1×10⁵ CFU/mL) to minimize variability .
    • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare inter-lab data; report p-values <0.05 as significant .

Experimental Design & Data Analysis

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Formulation :

  • Co-solvents : Use PEG-400 or DMSO (≤10% v/v) in saline .
  • Nanoparticles : Encapsulate in PLGA (75:25 lactide:glycolide) to enhance bioavailability (e.g., 2.5-fold increase in AUC) .
    • Analytical Validation : Measure solubility via UV-Vis at λmax 270 nm; validate with HPLC (retention time ~8.2 min) .

Q. How are stability studies designed to assess degradation under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1.2, 7.4) at 37°C; monitor degradation via LC-MS over 24h .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradants (e.g., sulfoxide byproduct at m/z 451) .
    • Kinetic Analysis : Calculate t₁/₂ using first-order decay models; aim for t₁/₂ >6h in plasma .

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